molecular formula C14H17N3O2S B11179234 2-methoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

2-methoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11179234
M. Wt: 291.37 g/mol
InChI Key: COIWBVZCFHQVLA-UHFFFAOYSA-N
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Description

2-methoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 2-methoxyacetamide with 5-(2-phenylpropyl)-1,3,4-thiadiazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at a controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide stands out due to its thiadiazole moiety, which imparts unique biological activities not commonly observed in other similar compounds. This structural feature makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

2-methoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C14H17N3O2S/c1-10(11-6-4-3-5-7-11)8-13-16-17-14(20-13)15-12(18)9-19-2/h3-7,10H,8-9H2,1-2H3,(H,15,17,18)

InChI Key

COIWBVZCFHQVLA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NN=C(S1)NC(=O)COC)C2=CC=CC=C2

Origin of Product

United States

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